molecular formula C23H27N7 B5798309 11,13-Dimethyl-4-propyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

11,13-Dimethyl-4-propyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B5798309
M. Wt: 401.5 g/mol
InChI Key: JFFAWTFUKXKUQB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, with CAS No. 900265-47-6, is a tricyclic heterocyclic system featuring a pyrido[2,3]pyrazolo[2,4-a]pyrimidine core. Its molecular formula is C₂₁H₂₃N₇ (MW: 373.45 g/mol) . Key structural elements include:

  • Three fused rings: A pyridine, pyrazole, and pyrimidine system.
  • Substituents: Methyl groups at positions 11 and 13, a propyl group at position 4, and a 4-(pyridin-2-yl)piperazine moiety at position 4.

Properties

IUPAC Name

11,13-dimethyl-4-propyl-6-(4-pyridin-2-ylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7/c1-4-7-18-15-20(29-12-10-28(11-13-29)19-8-5-6-9-24-19)30-23(26-18)21-16(2)14-17(3)25-22(21)27-30/h5-6,8-9,14-15H,4,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFAWTFUKXKUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)C5=CC=CC=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-Dimethyl-4-propyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene involves multiple steps, including the formation of the core tricyclic structure and the introduction of the pyridin-2-ylpiperazin-1-yl group. Common synthetic methods include:

    Cyclization reactions: These are used to form the tricyclic core.

    Substitution reactions: These introduce the pyridin-2-ylpiperazin-1-yl group.

    Oxidation and reduction reactions: These are used to modify specific functional groups within the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

11,13-Dimethyl-4-propyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene can undergo various types of chemical reactions, including:

    Oxidation: This reaction can modify the oxidation state of specific atoms within the molecule.

    Reduction: This reaction can reduce specific functional groups.

    Substitution: This reaction can replace one functional group with another.

    Coupling reactions: Such as Suzuki-Miyaura coupling, which can form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or platinum for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

11,13-Dimethyl-4-propyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its potential anticancer or antimicrobial properties.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 11,13-Dimethyl-4-propyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally similar derivatives, emphasizing molecular features and biological activities:

Compound Name/ID Core Structure Key Substituents Molecular Formula Biological Activity Reference
Target Compound (CAS 900265-47-6) Pyrido-pyrazolo-pyrimidine 11,13-dimethyl; 4-propyl; 6-(pyridin-2-ylpiperazine) C₂₁H₂₃N₇ Not explicitly stated (hypothetical kinase/CNS targets)
Compound 10a () Imidazo[1,2-a]pyridine 2,7-dimethyl; 4-(2-(4-propyl-1H-triazol-1-yl)ethyl)piperazine C₂₁H₂₇N₇O Antileishmanial, antitrypanosomal
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Spiro-diazaspirodecane 8-phenyl; 3-(4-phenylpiperazinylpropyl) C₂₈H₃₄N₄O₂ Antipsychotic/CNS modulation (inferred)
4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4-(4-thiazolylpiperazine); 6-propyl C₁₈H₂₄N₆S₂ Kinase inhibition (hypothetical)
AZD5153 () Triazolopyridazine Bivalent bromodomain binder; methoxy-triazolo-piperidine C₂₄H₂₈N₈O₂ Bromodomain and extraterminal (BET) inhibition; antitumor

Key Comparisons

Core Heterocycles: The target compound’s pyrido-pyrazolo-pyrimidine core is distinct from imidazo-pyridines (), spiro systems (), and thienopyrimidines (). These cores influence planarity, solubility, and target selectivity. AZD5153’s triazolopyridazine core () enables bivalent binding to bromodomains, a feature absent in the target compound .

Piperazine Substituents :

  • The 4-(pyridin-2-yl)piperazine group in the target compound is structurally analogous to piperazine-linked triazoles () and phenylpiperazines (). This moiety enhances binding to amine receptors (e.g., serotonin/dopamine receptors) or parasitic targets .

Biological Activity: Antiparasitic Activity: Compound 10a () shares the piperazine-triazole motif with the target compound but incorporates an imidazo-pyridine core, showing efficacy against Leishmania and Trypanosoma . CNS Modulation: The spiro compound 13 () and quinazoline derivatives () suggest piperazine-containing tricyclics may target CNS disorders, though the target compound’s activity remains unverified .

Pharmacokinetic Optimization :

  • AZD5153 () was optimized for BRD4 potency and oral bioavailability, a process that could inform development of the target compound .

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